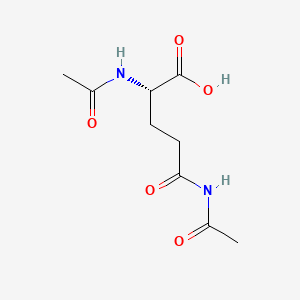
(S)-2,5-Diacetamido-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,5-Diacetamido-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. It is characterized by its two acetamido groups and a ketone functional group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diacetamido-5-oxopentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the acylation of a suitable amino acid derivative, followed by selective oxidation and further acylation to introduce the acetamido groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and advanced purification techniques to meet the demands of various applications.
化学反応の分析
Types of Reactions
(S)-2,5-Diacetamido-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2,5-Diacetamido-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2,5-Diacetamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the ketone group can participate in various biochemical reactions, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
N-Acetylglutamic acid: Similar in structure but lacks the chiral center and the second acetamido group.
N-Acetylaspartic acid: Contains an acetamido group but differs in the overall structure and functional groups.
Uniqueness
(S)-2,5-Diacetamido-5-oxopentanoic acid is unique due to its specific arrangement of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H14N2O5 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
(2S)-2,5-diacetamido-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)10-7(9(15)16)3-4-8(14)11-6(2)13/h7H,3-4H2,1-2H3,(H,10,12)(H,15,16)(H,11,13,14)/t7-/m0/s1 |
InChIキー |
JEKZYYYLVMWREI-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC(=O)NC(=O)C)C(=O)O |
正規SMILES |
CC(=O)NC(CCC(=O)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















